![molecular formula C15H15NO4S B3126340 4-([(甲基磺酰基)(苯基)氨基]甲基)苯甲酸 CAS No. 333357-35-0](/img/structure/B3126340.png)
4-([(甲基磺酰基)(苯基)氨基]甲基)苯甲酸
描述
This compound belongs to the class of organic compounds known as 2-halobenzoic acids and derivatives . These are benzoic acids or derivatives carrying a halogen atom at the 2-position of the benzene ring .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 4-{[(4-methylphenyl)sulfonyl]amino}benzoic acid has been synthesized . Also, an alternative approach to the synthesis of 2-methoxy-4-(methylsulfanyl)benzoic acid, an intermediate product in the preparation of cardiotonic drugs, has been developed .Molecular Structure Analysis
The molecular structure of similar compounds like 4-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid has been analyzed . The molecular formula for this compound is C14H13NO4S .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, 4-(Methylsulfonyl)benzoic acid has a melting point of 268-271 °C .科学研究应用
EP1 受体选择性拮抗剂
一项研究重点介绍了杂芳基磺酰胺的发现,包括“4-([(甲基磺酰基)(苯基)氨基]甲基)苯甲酸”的衍生物,作为新的 EP1 受体选择性拮抗剂。这些化合物显示出优化的拮抗活性,其中一些在体内表现出活性。这项研究为理解 EP1 受体在各种生理过程和潜在治疗应用中的作用迈出了重要一步 (长纳和等,2006)。
磺酰胺衍生物作为 NHE 抑制剂
另一项研究重点关注开发强效且选择性的苯甲酰胍类作为 Na+/H+ 交换器 (NHE) 抑制剂,利用了“4-([(甲基磺酰基)(苯基)氨基]甲基)苯甲酸”等衍生物。这些抑制剂被探索用于治疗急性心肌梗塞的潜力,表明该化合物与心血管研究相关 (Baumgarth 等人,1997)。
抗菌活性
一项研究探索了 4-(取代苯基磺酰胺)苯甲酸的合成,包括类似于“4-([(甲基磺酰基)(苯基)氨基]甲基)苯甲酸”的衍生物,以及它们的抗菌活性。研究表明,这些化合物表现出显着的抗菌特性,有助于寻找新的抗菌剂 (Dineshkumar 和 Thirunarayanan,2019)。
噻吩氯酚和氟苯尼考的酶促拆分
使用“4-([(甲基磺酰基)(苯基)氨基]甲基)苯甲酸”的衍生物,对外消旋的赤藓醇酰胺进行酶促拆分以生成对映体纯的 4-甲硫基和 4-甲基磺酰基取代的 (2S,3R)-3-苯基丝氨酸的研究,为噻吩氯酚和氟苯尼考的合成提供了前体。这突出了该化合物在合成重要抗生素中的作用 (Kaptein 等人,1998)。
安全和危害
作用机制
Target of Action
The compound “4-([(Methylsulfonyl)(phenyl)amino]methyl)benzoic acid” primarily targets the Mitogen-activated protein kinase 8 (MAPK8) and Cyclooxygenase-2 (COX-2) . MAPK8 is a protein kinase involved in a wide variety of cellular processes such as proliferation, differentiation, transcription regulation, and development . COX-2 is an enzyme responsible for the formation of prostanoids, including prostaglandins, prostacyclin, and thromboxane, which are mediators and regulators of inflammation .
Mode of Action
It is known that the compound interacts with its targets, potentially inhibiting their activity . This interaction could lead to changes in the cellular processes regulated by these targets, such as inflammation and cell proliferation .
Biochemical Pathways
The compound affects the biochemical pathways regulated by MAPK8 and COX-2. These pathways include the MAPK signaling pathway, which regulates a variety of cellular activities, and the prostaglandin synthesis pathway, which plays a key role in the inflammatory response .
Pharmacokinetics
The compound’s bioavailability and pharmacokinetic profile would be influenced by factors such as its chemical structure, formulation, route of administration, and the patient’s physiological condition .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its interaction with its targets. By inhibiting MAPK8 and COX-2, the compound could potentially modulate cellular processes regulated by these targets, leading to effects such as reduced inflammation and altered cell proliferation .
Action Environment
Environmental factors, such as pH, temperature, and the presence of other molecules, could influence the compound’s action, efficacy, and stability. For instance, the compound’s activity could be affected by the pH of the environment, as it has pKa values of 3.48 and 8.36 in water and methanol, respectively
生化分析
Biochemical Properties
4-([(Methylsulfonyl)(phenyl)amino]methyl)benzoic acid plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound is known to interact with enzymes such as beta-lactamase, which is involved in antibiotic resistance mechanisms . The nature of these interactions often involves the inhibition of enzyme activity, which can be crucial in understanding the compound’s potential therapeutic applications. Additionally, 4-([(Methylsulfonyl)(phenyl)amino]methyl)benzoic acid may interact with other biomolecules, influencing various biochemical pathways and processes.
Cellular Effects
The effects of 4-([(Methylsulfonyl)(phenyl)amino]methyl)benzoic acid on cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the activity of certain signaling pathways, potentially altering cellular responses to external stimuli . Furthermore, 4-([(Methylsulfonyl)(phenyl)amino]methyl)benzoic acid can modulate gene expression, leading to changes in the production of specific proteins and enzymes that are critical for cellular function.
Molecular Mechanism
At the molecular level, 4-([(Methylsulfonyl)(phenyl)amino]methyl)benzoic acid exerts its effects through various mechanisms. One key mechanism involves the binding interactions with biomolecules, such as enzymes and receptors. These interactions can lead to the inhibition or activation of enzyme activity, thereby influencing biochemical pathways . Additionally, the compound may induce changes in gene expression by interacting with transcription factors or other regulatory proteins, further affecting cellular processes.
Temporal Effects in Laboratory Settings
The temporal effects of 4-([(Methylsulfonyl)(phenyl)amino]methyl)benzoic acid in laboratory settings are important for understanding its stability and long-term impact on cellular function. Studies have shown that this compound remains stable under certain conditions, but may degrade over time, leading to changes in its biochemical activity . Long-term exposure to 4-([(Methylsulfonyl)(phenyl)amino]methyl)benzoic acid can result in alterations in cellular function, which are critical for evaluating its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of 4-([(Methylsulfonyl)(phenyl)amino]methyl)benzoic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as the inhibition of specific enzymes or modulation of signaling pathways . At higher doses, toxic or adverse effects may be observed, including cellular damage or disruption of normal metabolic processes. Understanding the dosage effects is crucial for determining the therapeutic window and safety profile of the compound.
Metabolic Pathways
4-([(Methylsulfonyl)(phenyl)amino]methyl)benzoic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound may undergo biotransformation through processes such as glucuronidation, which enhances its solubility and excretion . Additionally, it can affect metabolic flux and alter the levels of specific metabolites, influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of 4-([(Methylsulfonyl)(phenyl)amino]methyl)benzoic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . Understanding the transport mechanisms is essential for evaluating the bioavailability and therapeutic potential of the compound.
Subcellular Localization
The subcellular localization of 4-([(Methylsulfonyl)(phenyl)amino]methyl)benzoic acid is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect the compound’s activity and function, as it may interact with different biomolecules depending on its subcellular distribution . Studying the subcellular localization provides insights into the precise mechanisms of action and potential therapeutic applications of the compound.
属性
IUPAC Name |
4-[(N-methylsulfonylanilino)methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S/c1-21(19,20)16(14-5-3-2-4-6-14)11-12-7-9-13(10-8-12)15(17)18/h2-10H,11H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFUWLPUHRWSDBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC1=CC=C(C=C1)C(=O)O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




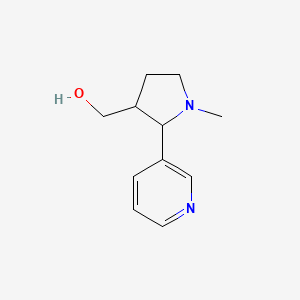
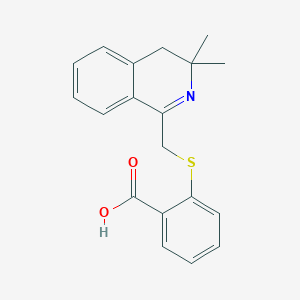
![1,2,3,5,6,10b-Hexahydropyrrolo[2,1-a]isoquinoline](/img/structure/B3126281.png)

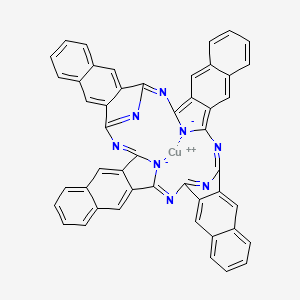
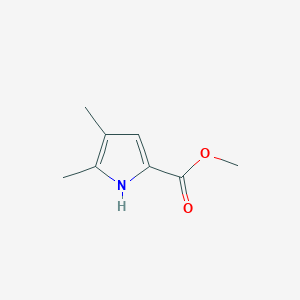
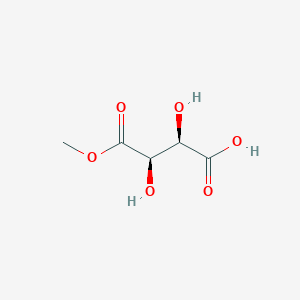
![1-[(4-Bromophenyl)methyl]-4-nitro-1H-pyrazole](/img/structure/B3126323.png)
![Ethyl 2-[(3-bromobenzoyl)amino]benzoate](/img/structure/B3126327.png)

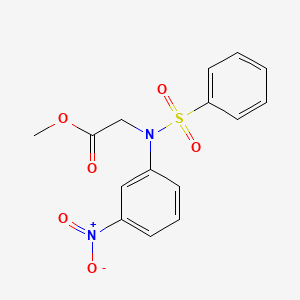
![2-[Benzyl(methylsulfonyl)amino]benzoic acid](/img/structure/B3126349.png)
